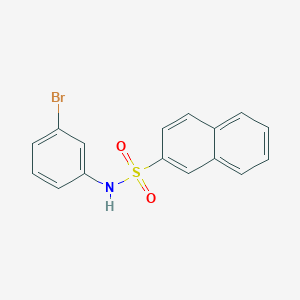![molecular formula C17H16BrN3O3S B3575792 2-(2-bromo-N-methylsulfonylanilino)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B3575792.png)
2-(2-bromo-N-methylsulfonylanilino)-N-[4-(cyanomethyl)phenyl]acetamide
Overview
Description
2-(2-bromo-N-methylsulfonylanilino)-N-[4-(cyanomethyl)phenyl]acetamide is a synthetic organic compound Its structure includes a bromo-substituted aniline, a methylsulfonyl group, a cyanomethyl phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-N-methylsulfonylanilino)-N-[4-(cyanomethyl)phenyl]acetamide typically involves multiple steps:
Methylsulfonylation: The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of Cyanomethyl Phenyl Group: This can be achieved through a nucleophilic substitution reaction using a cyanomethylating agent.
Acetamide Formation: The final step involves the formation of the acetamide group, typically through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or acetamide moieties.
Reduction: Reduction reactions could target the nitro group if present or the bromo substituent.
Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine.
Scientific Research Applications
2-(2-bromo-N-methylsulfonylanilino)-N-[4-(cyanomethyl)phenyl]acetamide could have several research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Exploration as a potential therapeutic agent, particularly in cancer or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromoanilino)-N-[4-(cyanomethyl)phenyl]acetamide: Lacks the methylsulfonyl group.
2-(2-chloro-N-methylsulfonylanilino)-N-[4-(cyanomethyl)phenyl]acetamide: Has a chlorine instead of a bromine atom.
2-(2-bromo-N-methylsulfonylanilino)-N-[4-(methyl)phenyl]acetamide: Lacks the cyanomethyl group.
Uniqueness
The presence of the bromo, methylsulfonyl, and cyanomethyl groups in 2-(2-bromo-N-methylsulfonylanilino)-N-[4-(cyanomethyl)phenyl]acetamide makes it unique, potentially offering distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(2-bromo-N-methylsulfonylanilino)-N-[4-(cyanomethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3S/c1-25(23,24)21(16-5-3-2-4-15(16)18)12-17(22)20-14-8-6-13(7-9-14)10-11-19/h2-9H,10,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFFBZNUCALCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)CC#N)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B3575709.png)
![1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-ETHANONE](/img/structure/B3575717.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(propan-2-yloxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B3575722.png)
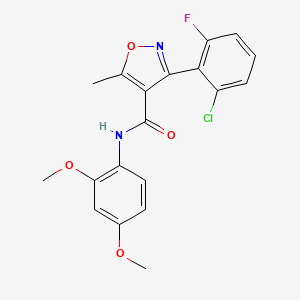
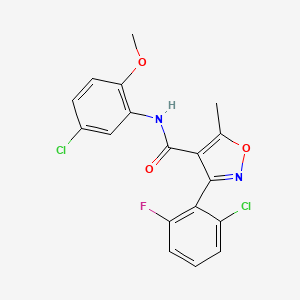
![N-(2-bromophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3575766.png)
![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide](/img/structure/B3575771.png)
![N-(2-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3575779.png)
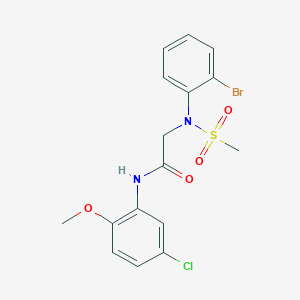
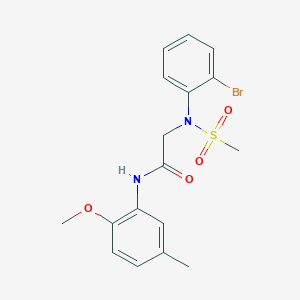

![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROBENZENE-1-SULFONAMIDE](/img/structure/B3575825.png)

